1-(p-Methoxyphenethyl)hydrazine hydrogen sulfate
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Overview
Description
1-(p-Methoxyphenethyl)hydrazine hydrogen sulfate is an organic compound with the molecular formula C9H14N2O.H2SO4. It is a derivative of hydrazine, where the hydrazine group is bonded to a p-methoxyphenethyl group. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(p-Methoxyphenethyl)hydrazine hydrogen sulfate can be synthesized through the reaction of p-methoxyphenethylamine with hydrazine hydrate in the presence of sulfuric acid. The reaction typically involves the following steps:
- Dissolve p-methoxyphenethylamine in an appropriate solvent, such as ethanol.
- Add hydrazine hydrate to the solution and stir the mixture at room temperature.
- Slowly add sulfuric acid to the reaction mixture while maintaining the temperature.
- Continue stirring the mixture for several hours until the reaction is complete.
- Filter the resulting precipitate and wash it with cold ethanol to obtain the pure product.
Industrial Production Methods
In industrial settings, the production of this compound may involve larger-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(p-Methoxyphenethyl)hydrazine hydrogen sulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The hydrazine group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
- Oxidation may yield p-methoxyphenylhydrazine derivatives.
- Reduction may produce hydrazine derivatives with varying degrees of substitution.
- Substitution reactions can result in the formation of new functionalized hydrazine compounds.
Scientific Research Applications
1-(p-Methoxyphenethyl)hydrazine hydrogen sulfate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of hydrazine derivatives and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including its effects on enzyme inhibition and cellular processes.
Medicine: Research explores its potential therapeutic applications, such as its role in the development of new drugs and treatments for various diseases.
Industry: It is utilized in the synthesis of specialty chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 1-(p-Methoxyphenethyl)hydrazine hydrogen sulfate involves its interaction with molecular targets and pathways in biological systems. The compound can inhibit specific enzymes, leading to alterations in metabolic processes. It may also interact with cellular receptors and signaling pathways, affecting cell function and behavior.
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenylhydrazine hydrochloride: A related compound with similar chemical properties and applications.
Hydrazine sulfate: Another hydrazine derivative with distinct uses in chemistry and industry.
Uniqueness
1-(p-Methoxyphenethyl)hydrazine hydrogen sulfate is unique due to its specific structure, which imparts distinct chemical reactivity and biological activity
Properties
CAS No. |
2771-13-3 |
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Molecular Formula |
C9H16N2O5S |
Molecular Weight |
264.30 g/mol |
IUPAC Name |
hydrogen sulfate;[2-(4-methoxyphenyl)ethylamino]azanium |
InChI |
InChI=1S/C9H14N2O.H2O4S/c1-12-9-4-2-8(3-5-9)6-7-11-10;1-5(2,3)4/h2-5,11H,6-7,10H2,1H3;(H2,1,2,3,4) |
InChI Key |
PDWPLASBYLPUIX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CCN[NH3+].OS(=O)(=O)[O-] |
Origin of Product |
United States |
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